molecular formula C13H19Cl2N3O B2999849 [2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride CAS No. 1572264-94-8

[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride

Cat. No.: B2999849
CAS No.: 1572264-94-8
M. Wt: 304.22
InChI Key: PRQZKSPYMPXVKY-UHFFFAOYSA-N
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Description

The compound appears to contain an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve reactions such as alkylation, aminal formation, and others .


Molecular Structure Analysis

The compound likely contains a piperidine ring, a pyridine ring, and an aminomethyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperidine ring often have basic properties due to the presence of the nitrogen atom .

Scientific Research Applications

1. Syntheses of Zinc Complexes and Catalysis

The compound has been utilized in the synthesis of zinc complexes. For instance, Darbre et al. (2002) synthesized ligands related to this compound and demonstrated their application in catalyzing aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

2. Crystal Structure Analysis

Revathi et al. (2015) conducted a crystal structure analysis of an adduct comprising 0.75 4-hydroxypiperidin-1-yl and 0.25 4-piperidin-1-yl substituents, demonstrating the compound's significance in understanding molecular orientations and interactions (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

3. Role in the Synthesis of Novel Molecular Structures

The synthesis and molecular structure analysis of closely related compounds has been a subject of study. Lakshminarayana et al. (2009) synthesized a compound with a similar structure and analyzed it using X-ray diffraction, providing insights into its molecular structure and potential applications (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

4. In Situ Template Generation in Syntheses

Wang et al. (2013) discussed the in situ template generation in the syntheses of open-framework zinc phosphites and phosphate, involving transformations of related organic cyclic aliphatic and aromatic amines (Wang, Li, Zhang, Wang, Pang, Wang, Wang, Lin, & Pan, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many compounds containing a piperidine ring have activities at various receptors in the body .

Future Directions

The future research directions would depend on the specific activities of this compound. It could potentially be studied for various pharmaceutical applications, given the presence of the piperidine ring and aminomethyl group, which are common in many active compounds .

Properties

IUPAC Name

[2-(aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O.ClH/c1-9-4-3-7-17(11(9)8-15)13(18)10-5-2-6-12(14)16-10;/h2,5-6,9,11H,3-4,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZKSPYMPXVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)C(=O)C2=NC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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